1-(2-Bromopropyl)-4-methoxybenzene
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Overview
Description
1-(2-Bromopropyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromopropyl group and a methoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromopropyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopropyl)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Elimination: Alkenes such as 4-methoxyphenylpropene.
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(2-Propyl)-4-methoxybenzene.
Scientific Research Applications
1-(2-Bromopropyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropane: A simpler alkyl bromide used in organic synthesis.
4-Methoxybenzyl Bromide: Another benzyl bromide derivative with similar reactivity.
1-(2-Bromopropyl)-2-methoxybenzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness
1-(2-Bromopropyl)-4-methoxybenzene is unique due to the presence of both a bromopropyl and a methoxy group on the benzene ring.
Properties
CAS No. |
90875-08-4 |
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Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
YMZATQXTFXVKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
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